1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Description
1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a triazoloquinoxaline derivative characterized by a fused bicyclic core comprising a triazole ring (positions 1,2,4) and a quinoxaline scaffold. The compound features a methyl group at position 1 of the triazole ring and a 2-phenylethylamine substituent at the quinoxaline nitrogen (N-4). This structural framework is associated with diverse pharmacological activities, including anticonvulsant, antimicrobial, and DNA-interactive properties, as observed in related derivatives .
Properties
IUPAC Name |
1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-13-21-22-18-17(19-12-11-14-7-3-2-4-8-14)20-15-9-5-6-10-16(15)23(13)18/h2-10H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPADOBYWHDHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323143 | |
| Record name | 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433688-35-8 | |
| Record name | 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . The reaction conditions often involve refluxing in ethanol for several hours and then allowing the mixture to reach room temperature . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and specific catalysts or oxidizing/reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: It serves as a scaffold for the development of new compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in various pathophysiological conditions, including cancer . The compound’s cytotoxic activity is believed to be mediated through the upregulation of pro-apoptotic proteins like BAX and caspases, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of triazoloquinoxaline derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Bioactivity: The 3-fluoro-4-methylphenyl analog (ED₅₀ = 25 mg/kg) demonstrates potent anticonvulsant activity in rodent models, surpassing diazepam in efficacy . 3,5-Dimethoxyphenyl substitution confers autotaxin inhibition, a property linked to anticancer and anti-inflammatory applications .
Physicochemical Properties :
- The 4-fluorobenzyl derivative (logP = 2.33) exhibits moderate lipophilicity, comparable to the target compound’s predicted logP (~3.0, estimated via structural analogy). Both derivatives may face solubility challenges (logSw ≈ -2.36) .
- 3,5-Dimethoxyphenyl substitution increases polarity (PSA = 41.4 Ų), enhancing solubility relative to the target compound .
Pharmacological Profiles of Triazoloquinoxaline Derivatives
- Anticonvulsant Activity : Derivatives with 4-fluorophenyl or 4-methoxyphenyl groups at C-4 show superior activity, attributed to enhanced receptor binding via halogen or methoxy interactions .
- Antimicrobial Activity : 5-Chlorofuran-2-yl and 4-hydroxylbenzylidene analogs exhibit MIC values <10 µg/mL against Candida albicans and Staphylococcus aureus .
- DNA Photocleavage: 1,2,4-Triazolo[4,3-a]quinoxalin-4(5H)-ones with electron-withdrawing groups (e.g., -NO₂) show UV-induced DNA cleavage via radical generation .
Biological Activity
Chemical Structure and Properties
The structural formula of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be represented as follows:
This compound features a triazole ring fused to a quinoxaline moiety, contributing to its potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinoxaline derivatives. For instance, compounds with similar structures have shown promising results against a range of bacterial strains. A study reported that derivatives of quinoxaline exhibited moderate to excellent antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Quinoxaline A | E. coli | 0.21 |
| Quinoxaline B | P. aeruginosa | 0.35 |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain quinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. For example, derivatives tested against HaCat and Balb/c 3T3 cells showed varying degrees of cytotoxicity .
Table 2: Cytotoxic Effects on Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Quinoxaline A | HaCat | 15 |
| Quinoxaline B | Balb/c 3T3 | 20 |
| This compound | TBD | TBD |
The mechanism by which triazoloquinoxalines exert their biological effects often involves interactions with specific molecular targets. Molecular docking studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions with vital residues in target proteins . This is crucial for their antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus . The results indicated that certain derivatives had a significant inhibitory effect on bacterial growth comparable to standard antibiotics .
Case Study 2: Cancer Cell Inhibition
In another investigation focusing on cancer treatment, researchers synthesized several triazoloquinoxalines and assessed their effects on human cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. Key steps include:
- Intermediate Preparation : Reacting substituted anthranilic acids with aromatic carboxylic acids (e.g., thiophene-2-carboxylic acid) to form benzoxazinone intermediates .
- Thiazol-2-amine Synthesis : Condensation of aromatic aldehydes with thiourea in ethanol, catalyzed by bromine, to yield substituted thiazol-2-amines .
- Final Coupling : Combining intermediates via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazoloquinoxaline core. For example, CuAAC reactions using tetrazoloquinoxalines and alkynes achieve yields of ~21% under toluene reflux .
Q. Optimization Strategies :
- Catalyst Screening : Use of Cu(I) catalysts in click chemistry improves regioselectivity .
- Solvent and Temperature : Refluxing in ethanol or toluene enhances reaction rates .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures purity.
Q. Table 1. Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate 3F | N-Methyl anthranilic acid + thiophene-2-carboxylic acid, ethanol, reflux | 75–85% | |
| CuAAC Reaction | Tetrazoloquinoxaline + alkyne, CuI, toluene, 110°C | 21% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, NH stretches at 3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ± 0.002 Da) .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. Key Markers :
- Triazole ring protons (δ 7.5–8.0 ppm, multiplet) in NMR .
- Quinoxaline ring carbons (δ 140–150 ppm) in 13C NMR .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved target selectivity?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding synthetic routes .
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinities to targets like Mycobacterium tuberculosis enoyl reductase .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity to prioritize derivatives .
Q. Case Study :
- Derivatives with 4-fluorophenyl substituents showed 2-fold higher anti-tubercular activity (MIC = 3.125 µg/mL) vs. unsubstituted analogs .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use common protocols (e.g., CLSI guidelines for MIC determination) to minimize variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., triazoloquinoxalines with morpholine substituents consistently show >50% inhibition in kinase assays) .
- Cross-Validation : Replicate key experiments in independent labs to confirm reproducibility .
Q. Example :
- Inconsistent IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) – normalize experimental conditions .
Q. How can multi-omics data integration advance mechanistic studies of this compound?
Methodological Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) post-treatment .
- Proteomics : SILAC labeling quantifies target engagement (e.g., inhibition of EGFR phosphorylation) .
- Metabolomics : LC-MS profiles metabolic shifts (e.g., altered ATP/ADP ratios in cancer cells) .
Q. Data Management :
Q. Table 2. Key Biological Activities Reported
| Derivative Substituent | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Mycobacterium tuberculosis | MIC = 3.125 µg/mL | |
| Morpholinopropyl | Kinase X | IC₅₀ = 0.8 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
